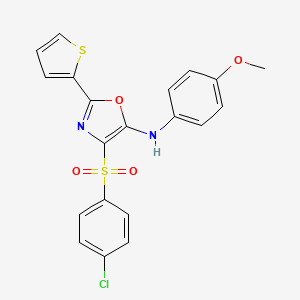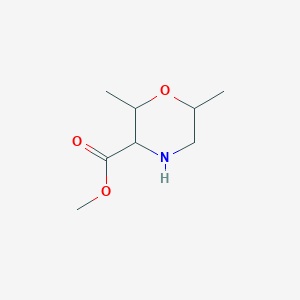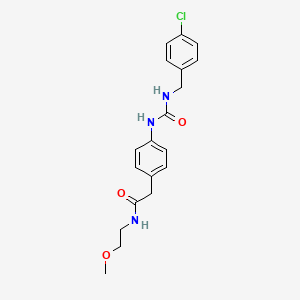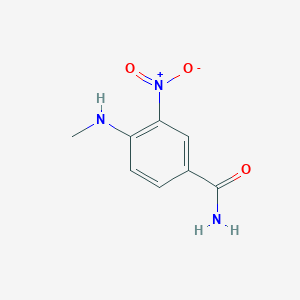![molecular formula C23H13Cl2F3N2O4 B2885103 3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate CAS No. 338978-05-5](/img/structure/B2885103.png)
3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a pyridinyl group, an isoxazole ring, and a phenyl ring. The presence of these groups suggests that the compound could have interesting chemical and physical properties .
Molecular Structure Analysis
The compound contains a pyridinyl group, an isoxazole ring, and a phenyl ring. These groups are likely to contribute to the overall shape and electronic structure of the molecule .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the functional groups present. For example, the pyridinyl group might undergo electrophilic substitution reactions, while the isoxazole ring might participate in cycloaddition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, which might affect its solubility and stability .Aplicaciones Científicas De Investigación
Synthesis and Molecular Conformations
- A study detailed the synthesis of closely related tetrahydro-1H-pyrazolo[4,3-c]pyridines, highlighting the significance of molecular conformations and hydrogen bonding in zero, one, and two dimensions. This research provides insights into the structural diversity achievable with complex molecules similar in nature to the specified compound (Sagar et al., 2017).
Electrochemistry and Photophysics
- Another study reported on the synthesis, structures, electrochemistry, and photophysics of facial and meridional tris-cyclometalated Ir(III) complexes, demonstrating the compound's potential applications in understanding electronic structures and reactions. This could relate to the broader field of research involving similar complex compounds (Tamayo et al., 2003).
Chemical Reactions and Mechanisms
- Research on 4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione revealed it as an effective oxidizing agent for converting trisubstituted pyrazolines to pyrazoles under mild conditions, indicating the compound's relevance in facilitating specific chemical transformations (Zolfigol et al., 2006).
Structural and Optical Characteristics
- A study focused on the structural, optical, and junction characteristics of pyrazolo pyridine derivatives, including their application in fabricating heterojunctions and as photosensors. This research hints at the utility of related compounds in materials science and optoelectronic applications (Zedan et al., 2020).
Isomorphism and Molecular Disorder
- Investigations into isomorphous methyl- and chloro-substituted small heterocyclic analogues explored the chlorine-methyl exchange rule, providing insights into molecular disorder and isomorphism within related chemical frameworks (Swamy et al., 2013).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl] 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H13Cl2F3N2O4/c1-12-19(20(30-34-12)16-7-2-3-8-17(16)24)22(31)33-15-6-4-5-14(10-15)32-21-18(25)9-13(11-29-21)23(26,27)28/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWBWGPLDLMCOHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)OC3=CC=CC(=C3)OC4=C(C=C(C=N4)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H13Cl2F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-imino-10-methyl-5-oxo-N-(1-phenylethyl)-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2885022.png)


![1-((phenylthio)methyl)-6,7,8,9-tetrahydro-5H-benzo[4,5]thieno[3,2-e]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2885026.png)
![2-chloro-N-[(1-ethyl-1H-indol-2-yl)methyl]acetamide](/img/structure/B2885029.png)


![5-[(2-Fluorophenyl)methylsulfanyl]-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2885034.png)


![methyl 6-acetyl-2-(3-phenylpropanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2885040.png)
![2-(isopropylthio)-8,8-dimethyl-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2885041.png)
![ethyl 2-(3-(2,5-dimethylbenzyl)-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2885043.png)